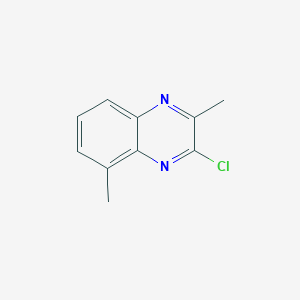

3-Chloro-2,5-dimethylquinoxaline

Descripción

3-Chloro-2,5-dimethylquinoxaline is a halogenated quinoxaline derivative featuring a chloro substituent at position 3 and methyl groups at positions 2 and 4. Quinoxalines are bicyclic aromatic compounds with two nitrogen atoms in the ring system, making them valuable in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The introduction of chlorine and methyl groups alters the compound’s steric, electronic, and solubility profiles compared to non-halogenated analogs.

Propiedades

IUPAC Name |

3-chloro-2,5-dimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)13-10(11)7(2)12-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWSZUIXUUQRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C(=N2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-dimethylquinoxaline typically involves the reaction of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the condensation of 3-chloro-2,5-dimethylaniline with glyoxal under acidic conditions to form the desired quinoxaline derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for 3-Chloro-2,5-dimethylquinoxaline often focus on optimizing yield and purity while minimizing costs. These methods may involve continuous flow reactors and the use of green chemistry principles to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2,5-dimethylquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoxaline derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents like dichloromethane or ethanol

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups depending on the reagents used .

Aplicaciones Científicas De Investigación

3-Chloro-2,5-dimethylquinoxaline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.

Mecanismo De Acción

The mechanism of action of 3-Chloro-2,5-dimethylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural and Functional Differences

The following quinoxaline derivatives are structurally related but differ in substituent positions and functional groups:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties/Applications |

|---|---|---|---|---|---|

| 2,3-Dimethylquinoxaline | Methyl (2,3) | C₁₀H₁₀N₂ | 158.19 | 104–106 | Intermediate in organic synthesis |

| 2,3-Dimethyl-quinoxaline-6-carboxylic acid | Methyl (2,3), COOH (6) | C₁₂H₁₀N₂O₂ | 214.22 | Not reported | Potential ligand or building block for coordination chemistry |

| 3-Chloro-2,5-dimethylquinoxaline | Chloro (3), Methyl (2,5) | C₁₀H₉ClN₂ | 192.65 (calculated) | Not available | Hypothesized use in medicinal chemistry |

Analysis of Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The chloro group in 3-Chloro-2,5-dimethylquinoxaline is electron-withdrawing, polarizing the aromatic ring and enhancing susceptibility to nucleophilic substitution compared to 2,3-Dimethylquinoxaline, which has only electron-donating methyl groups . The carboxylic acid group in 2,3-Dimethyl-quinoxaline-6-carboxylic acid introduces hydrogen-bonding capacity, increasing solubility in polar solvents—a property absent in the chloro and methyl derivatives.

2,3-Dimethylquinoxaline’s lower molecular weight (158.19 vs. 192.65 for the chloro derivative) suggests higher volatility, though experimental data are needed to confirm this.

Thermal Stability: The melting point of 2,3-Dimethylquinoxaline (104–106°C) reflects its crystalline packing efficiency. Chloro-substituted analogs typically exhibit higher melting points due to stronger dipole interactions, but this remains speculative for 3-Chloro-2,5-dimethylquinoxaline without empirical data.

Actividad Biológica

3-Chloro-2,5-dimethylquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

3-Chloro-2,5-dimethylquinoxaline features a fused benzene and pyrazine ring structure with a chlorine atom at the 3-position and two methyl groups at the 2 and 5 positions. This specific substitution pattern enhances its reactivity and specificity in various biological systems.

Antimicrobial Properties

Research indicates that 3-Chloro-2,5-dimethylquinoxaline exhibits significant antimicrobial activity. It has been shown to inhibit bacterial enzymes, which contributes to its antibacterial properties. In particular, studies have demonstrated its effectiveness against various gram-positive bacteria and mycobacterial strains .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Mycobacterium tuberculosis | Effective against strains |

| Enterococcus faecalis | Moderate inhibition |

Anticancer Activity

In addition to its antimicrobial properties, 3-Chloro-2,5-dimethylquinoxaline has shown promise as an anticancer agent. It has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, compounds derived from quinoxaline structures have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| HCT-116 | 1.9 | Doxorubicin (3.23) |

| MCF-7 | 2.3 | Doxorubicin (3.23) |

The mechanisms through which 3-Chloro-2,5-dimethylquinoxaline exerts its biological effects involve interactions with specific molecular targets. These interactions may lead to the inhibition of key enzymes or receptors involved in disease processes.

- Antibacterial Mechanism : The compound inhibits bacterial enzymes that are crucial for bacterial survival and replication, leading to increased susceptibility to other antibiotics.

- Anticancer Mechanism : The anticancer activity is likely mediated through the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives, including 3-Chloro-2,5-dimethylquinoxaline:

- Study on Antimicrobial Activity : A recent study evaluated a series of quinoxaline derivatives for their antibacterial efficacy against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted analogs .

- Toxicological Profile Evaluation : In vivo studies conducted on related compounds assessed their toxicity profile, revealing acceptable safety margins at therapeutic doses while highlighting the need for further investigation into high-dose effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.